molecular formula C22H28N2O2S2 B11814513 2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11814513
M. Wt: 416.6 g/mol
InChI Key: PGMPWZZMQJSPJF-UHFFFAOYSA-N
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Description

2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound with a unique structure that combines a pyridine ring with cyclohexylthio and tosylpyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Cyclohexylthio Group: This step often involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridine ring with a cyclohexylthiol reagent under basic conditions.

    Attachment of the Tosylpyrrolidinyl Group: The tosylpyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a tosylpyrrolidine derivative reacts with a halogenated pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the pyridine ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylthio)pyridine: Lacks the tosylpyrrolidinyl group, making it less complex.

    5-(1-Tosylpyrrolidin-2-yl)pyridine: Lacks the cyclohexylthio group, altering its chemical properties.

Uniqueness

2-(Cyclohexylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28N2O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

2-cyclohexylsulfanyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C22H28N2O2S2/c1-17-9-12-20(13-10-17)28(25,26)24-15-5-8-21(24)18-11-14-22(23-16-18)27-19-6-3-2-4-7-19/h9-14,16,19,21H,2-8,15H2,1H3

InChI Key

PGMPWZZMQJSPJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)SC4CCCCC4

Origin of Product

United States

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